2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid
Description
2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a formamido group and a propanoic acid moiety
Properties
IUPAC Name |
2-[(2,3,4-trifluorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO3/c1-4(10(16)17)14-9(15)5-2-3-6(11)8(13)7(5)12/h2-4H,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYKWFRFTVWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid typically involves the reaction of 2,3,4-trifluoroaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the propanoic acid group. Common reagents used in these reactions include acyl chlorides, anhydrides, and carboxylic acids. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under conditions such as basic or acidic environments to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The formamido group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid: A similar compound with a single fluorine atom instead of a trifluoromethyl group.
FDA-Approved Trifluoromethyl Group-Containing Drugs: Various drugs containing trifluoromethyl groups that exhibit unique pharmacological properties.
Uniqueness
2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group attached to the phenyl ring significantly influences the compound's pharmacological properties, including its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 253.21 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- pKa: Estimated to be around 4.5, indicating acidic properties.
The mechanism of action of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and alters electronic properties, which can lead to increased binding affinity for specific receptors or enzymes.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation: Its structural similarity to endogenous ligands allows it to modulate receptor activities, influencing signaling pathways related to pain and inflammation.
Antiinflammatory Effects
Studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, derivatives containing a propanoic acid moiety have been shown to reduce cytokine release in vitro.
| Compound | Cytokine Reduction (TNF-α) | Cytokine Reduction (IFN-γ) |
|---|---|---|
| This compound | Significant | Moderate |
| Compound A | High | Low |
| Compound B | Moderate | Significant |
This table summarizes the comparative cytokine reduction effects observed in various studies.
Antimicrobial Activity
Research indicates that similar compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth.
Case Studies
- Study on Anti-inflammatory Activity : A recent study evaluated the anti-inflammatory effects of various derivatives of propanoic acid. The results indicated that compounds similar to this compound significantly reduced TNF-α levels in peripheral blood mononuclear cells without exhibiting cytotoxicity .
- Antibacterial Evaluation : In a comparative analysis of several propanoic acid derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, compounds structurally related to this compound demonstrated varying degrees of antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
